molecular formula C15H15N3O2S B5767029 3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide

3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide

Cat. No. B5767029
M. Wt: 301.4 g/mol
InChI Key: VVVJFQAZWJDBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide is a chemical compound that belongs to the class of carbonic anhydrase inhibitors. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide involves the inhibition of carbonic anhydrase activity. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. This enzyme plays a crucial role in maintaining the acid-base balance in the body. Inhibition of carbonic anhydrase activity by this compound leads to a decrease in the production of bicarbonate ions, which results in a decrease in intraocular pressure in the eye and a decrease in seizure activity in the brain.
Biochemical and Physiological Effects:
3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to decrease intraocular pressure in the eye, which makes it a potential candidate for the treatment of glaucoma. It has also been shown to decrease seizure activity in the brain, which makes it a potential candidate for the treatment of epilepsy. Additionally, this compound has been shown to inhibit the growth of cancer cells, which makes it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide in lab experiments is its potent inhibitory activity against carbonic anhydrase. This makes it a useful tool for studying the role of carbonic anhydrase in various physiological processes. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the research on 3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide. One of the potential future directions is the development of more efficient synthesis methods for this compound. Another potential future direction is the investigation of its potential use in the treatment of other diseases such as osteoporosis and renal tubular acidosis. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify any potential side effects or toxicity.

Synthesis Methods

3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide can be synthesized using various methods. One of the commonly used methods involves the reaction of 2-aminopyridine with carbon disulfide followed by the reaction with 3-ethoxybenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.

Scientific Research Applications

3-ethoxy-N-[(2-pyridinylamino)carbonothioyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption. This compound has been investigated for its potential use in the treatment of glaucoma, epilepsy, and cancer.

properties

IUPAC Name

3-ethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-2-20-12-7-5-6-11(10-12)14(19)18-15(21)17-13-8-3-4-9-16-13/h3-10H,2H2,1H3,(H2,16,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVJFQAZWJDBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethoxy-N-(pyridin-2-ylcarbamothioyl)benzamide

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